![molecular formula C8H9FO B190226 1-Fluoro-3-methoxy-5-methylbenzene CAS No. 160911-11-5](/img/structure/B190226.png)
1-Fluoro-3-methoxy-5-methylbenzene
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Description
“1-Fluoro-3-methoxy-5-methylbenzene” is a chemical compound with the CAS Number: 160911-11-5 . Its IUPAC name is 3-fluoro-5-methylphenyl methyl ether . The molecular weight of this compound is 140.16 .
Molecular Structure Analysis
The InChI code for “1-Fluoro-3-methoxy-5-methylbenzene” is 1S/C8H9FO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“1-Fluoro-3-methoxy-5-methylbenzene” is a colorless to yellow liquid . The compound is stored at room temperature .
Safety and Hazards
properties
IUPAC Name |
1-fluoro-3-methoxy-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRCQBERAYLSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612166 |
Source
|
Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-methoxy-5-methylbenzene | |
CAS RN |
160911-11-5 |
Source
|
Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What information about the structure of 3-fluoro-5-methylanisole can be obtained from the REMPI and MATI spectroscopic study?
A1: While the provided abstract does not detail the specific findings, REMPI and MATI spectroscopy are powerful techniques to investigate the conformational landscape of molecules in their ground and excited electronic states. [] These techniques provide information about the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the strength of chemical bonds. Therefore, by analyzing the REMPI and MATI spectra, researchers can determine the preferred conformations of 3-fluoro-5-methylanisole in both its ground and excited states. The title also mentions examining the "combined effect of meta-substituents on molecular conformation," suggesting the research focuses on understanding how the relative positions of the fluorine and methyl groups influence the molecule's preferred shape. []
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